Cas no 108129-01-7 (2,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid)

2,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a triazolopyrimidine core with a carboxylic acid functional group at the 6-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The dimethyl substitution enhances stability and influences reactivity, making it suitable for further derivatization. Its carboxylic acid moiety allows for easy conjugation or modification, facilitating its use in coupling reactions or metal coordination chemistry. The compound’s rigid fused-ring system contributes to its potential as a scaffold in medicinal chemistry, particularly for targeting enzymes or receptors. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial applications.
2,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid structure
108129-01-7 structure
Product Name:2,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid
CAS No:108129-01-7
MF:C8H8N4O2
MW:192.17472076416
MDL:MFCD09439067
CID:4679344
Update Time:2025-05-25

2,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
    • 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
    • 2,7-dimethyl-8-hydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid
    • FCH868775
    • STK790117
    • SBB079667
    • BBL012919
    • ST50532411
    • 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, AldrichCPR
    • 2,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid
    • MDL: MFCD09439067
    • Inchi: 1S/C8H8N4O2/c1-4-6(7(13)14)3-9-8-10-5(2)11-12(4)8/h3H,1-2H3,(H,13,14)
    • InChI Key: QCFVEWTUXVBYFH-UHFFFAOYSA-N
    • SMILES: OC(C1C=NC2=NC(C)=NN2C=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Topological Polar Surface Area: 80.4

2,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D457545-10mg
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid
108129-01-7
10mg
$ 50.00 2022-06-05
TRC
D457545-50mg
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid
108129-01-7
50mg
$ 185.00 2022-06-05
TRC
D457545-100mg
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid
108129-01-7
100mg
$ 275.00 2022-06-05
Matrix Scientific
034510-500mg
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
108129-01-7
500mg
$350.00 2023-09-06
Matrix Scientific
034510-1g
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
108129-01-7
1g
$539.00 2023-09-06

Additional information on 2,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid

Comprehensive Overview of 2,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS No. 108129-01-7)

2,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS No. 108129-01-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the triazolopyrimidine family, a class of molecules known for their diverse biological activities. Researchers are particularly interested in its potential applications as a building block for drug discovery, given its ability to interact with various enzymatic targets. The presence of both carboxylic acid and methyl groups in its structure enhances its reactivity, making it a versatile intermediate in organic synthesis.

In recent years, the demand for high-purity 2,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic Acid has surged, driven by its relevance in medicinal chemistry and material science. A common query among scientists is: "What are the synthetic routes for CAS No. 108129-01-7?" The compound is typically synthesized via condensation reactions involving triazole and pyrimidine precursors, followed by selective methylation. Its solubility in polar solvents like DMSO and methanol further facilitates its use in laboratory settings. Additionally, its thermal stability makes it suitable for high-temperature applications, a feature often explored in polymer research.

The rise of AI-driven drug discovery has also spotlighted 2,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic Acid as a candidate for virtual screening. Machine learning models frequently analyze its molecular descriptors, such as logP and hydrogen bond acceptors, to predict bioactivity. Another trending question is: "How does CAS No. 108129-01-7 compare to other triazolopyrimidine derivatives in terms of efficacy?" Studies suggest that its methyl substitution at the 2 and 7 positions confers superior metabolic stability compared to non-methylated analogs, a critical factor in prodrug design.

From an industrial perspective, 108129-01-7 is increasingly used in the development of crop protection agents. Its mode of action involves inhibiting key enzymes in plant pathogens, aligning with the global push for sustainable agriculture. Environmental scientists are investigating its biodegradability to ensure compliance with green chemistry principles. Moreover, its low toxicity profile in mammalian cells makes it a safer alternative to traditional agrochemicals, addressing consumer concerns about food safety.

Analytical techniques like HPLC and NMR spectroscopy are essential for quality control of 2,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic Acid. Suppliers often highlight its ≥98% purity to meet the stringent requirements of GMP manufacturing. As regulatory frameworks evolve, documentation of its spectral data and safety data sheets (SDS) has become a priority for compliance. The compound’s storage conditions—typically under inert gas at low temperatures—are another frequent topic in technical discussions.

Looking ahead, the integration of CAS No. 108129-01-7 into nanotechnology applications presents exciting opportunities. Its aromatic system and functional groups enable covalent attachment to nanoparticles, paving the way for targeted drug delivery systems. Researchers are also exploring its role in photodynamic therapy, leveraging its potential to generate reactive oxygen species under light exposure. These interdisciplinary studies underscore the compound’s adaptability across cutting-edge technologies.

For procurement specialists, understanding the global supply chain of 2,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic Acid is crucial. Market trends indicate a growing preference for custom synthesis services to accommodate specific research needs. FAQs such as "What is the lead time for CAS No. 108129-01-7?" or "Are there alternate CAS numbers for this compound?" reflect practical considerations in sourcing. Transparent COA (Certificate of Analysis) provisions and bulk pricing models further influence purchasing decisions.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.